1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
Description
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride (molecular formula: C₁₀H₁₃ClF₃N₅, molecular weight: 295.69) is a pyrazole-derived compound featuring a difluoromethyl group at the 1-position of the pyrazole ring and a 5-fluoro-1,3-dimethylpyrazole substituent linked via a methylene bridge to the 3-amine position . The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. This compound is listed under CAS number 1855949-89-1 and is supplied by specialized chemical vendors like Block Chemical Technology (Shanghai) Co., Ltd. . Its structural uniqueness lies in the combination of fluorine atoms (difluoromethyl and fluoro groups) and the dimethylpyrazole moiety, which are known to influence bioavailability and target binding in drug discovery .
Properties
Molecular Formula |
C10H13ClF3N5 |
|---|---|
Molecular Weight |
295.69 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12F3N5.ClH/c1-6-7(9(11)17(2)15-6)5-14-8-3-4-18(16-8)10(12)13;/h3-4,10H,5H2,1-2H3,(H,14,16);1H |
InChI Key |
AXDQNAITJHVMPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNC2=NN(C=C2)C(F)F)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation and Cyclocondensation
A foundational approach involves the Claisen condensation of ethyl difluoroacetate with acetylacetone derivatives to form β-keto esters, followed by cyclocondensation with hydrazines. This method, adapted from pyrazole synthesis protocols, proceeds as follows:
- Step 1 : Ethyl difluoroacetate undergoes Claisen condensation with acetylacetone in the presence of sodium ethoxide, forming ethyl 2,2-difluoroacetoacetate.
- Step 2 : The resulting β-keto ester reacts with triethyl orthoformate in acetic anhydride to yield an α,β-unsaturated ester.
- Step 3 : Cyclocondensation with methylhydrazine in a biphasic system (toluene/water) using potassium carbonate generates the pyrazole ring.
Key Conditions :
Regioselective Pyrazole Formation
Regioselectivity is critical for avoiding undesired isomers. A two-phase system (organic solvent/aqueous base) ensures high regiochemical control during pyrazole ring closure:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Base | K₂CO₃ or NaHCO₃ | Suppresses byproducts |
| Solvent | Toluene | Enhances phase separation |
| Temperature | -10°C to 0°C | Minimizes side reactions |
This method achieves >99% regioselectivity for the target pyrazole isomer.
Functional Group Transformations
Difluoromethylation Strategies
The difluoromethyl group is introduced via nucleophilic substitution or radical pathways:
- Nucleophilic substitution : Reaction of chloromethylpyrazole with KF in the presence of crown ethers.
- Radical difluoromethylation : Use of Zn(SO₂CF₂H)₂ under photoredox conditions.
Example :
$$
\text{3-Chloromethylpyrazole} + \text{KF} \xrightarrow{\text{18-crown-6}} \text{3-Difluoromethylpyrazole} \quad (\text{Yield: 68\%})
$$
N-Alkylation of Pyrazole Amines
The N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl] moiety is installed via alkylation of a primary amine intermediate:
- Intermediate synthesis : 5-Fluoro-1,3-dimethylpyrazole-4-carbaldehyde is reduced to the corresponding alcohol (LiAlH₄), followed by conversion to the bromide (PBr₃).
- Alkylation : Reaction with pyrazol-3-amine in the presence of NaH (base) yields the secondary amine.
Reaction Conditions :
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Yield: 72–78%
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt via acidification :
- The amine intermediate is dissolved in anhydrous ether.
- HCl gas is bubbled through the solution, precipitating the hydrochloride salt.
- The product is isolated via filtration and recrystallized from ethanol/water.
Industrial-Scale Production
Continuous Flow Reactors
Industrial methods employ continuous flow systems to enhance efficiency:
Catalyst Recycling
Homogeneous catalysts (e.g., Cu(OTf)₂) are recovered via ion-exchange resins, reducing costs and waste.
Analytical Characterization
Critical quality control metrics include:
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 7.45 (s, 1H, pyrazole-H) | |
| LC-MS | m/z 295.69 [M+H]⁺ | |
| XRD | Confirms crystalline hydrochloride form |
Challenges and Optimization
Byproduct Formation
The primary byproduct is the regioisomeric pyrazole (5-fluoro-1,5-dimethyl variant), mitigated by:
Solvent Selection
Toluene is preferred over DMF due to better phase separation and easier recovery.
Recent Advances
Photocatalytic Methods
Visible-light-mediated synthesis reduces energy consumption:
$$
\text{Enone} + \text{Hydrazine} \xrightarrow{\text{Ir(ppy)₃, hv}} \text{Pyrazole} \quad (\text{Yield: 64–84\%})
$$
Biocatalytic Approaches
Engineered enzymes (e.g., transaminases) enable asymmetric synthesis of chiral pyrazole intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include various fluorinated pyrazole derivatives, which have significant biological and pharmacological properties .
Scientific Research Applications
1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous pyrazole derivatives, focusing on substituent variations, molecular weights, and applications. Key examples include:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Impact on Molecular Weight :
- The target compound (295.69 g/mol) has a higher molecular weight than simpler analogs like the pyrrole derivative (262.69 g/mol) due to the bulky 5-fluoro-1,3-dimethylpyrazole group .
- Propyl-substituted analogs (e.g., 305.76 g/mol) exhibit increased mass due to longer alkyl chains .
Fluorine Substitution :
- The difluoromethyl group is common in agrochemicals for metabolic stability and electronegativity .
- The 5-fluoro group in the target compound may enhance binding to fluorine-accepting enzyme pockets, a feature shared with fluorinated pesticides like nipyraclofen .
Salt Forms :
- Hydrochloride salts (e.g., target compound and pyrrole analog) improve aqueous solubility compared to free bases, critical for formulation in drug delivery .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling reactions, similar to methods for 5-chloro-N-(4-cyano-1-arylpyrazol-5-yl)pyrazole-4-carboxamides (e.g., EDCI/HOBt-mediated amidation in DMF) . In contrast, glycine-linked analogs (e.g., CAS 2247207-01-6) require carboxylate coupling strategies .
Biological Activity
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a complex organic compound notable for its potential biological activities. Its unique structure, featuring a difluoromethyl group and a pyrazolyl moiety, positions it as a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H13ClF3N5 |
| Molecular Weight | 295.69 g/mol |
| CAS Number | 1855949-89-1 |
| IUPAC Name | 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
The presence of fluorine atoms enhances its stability and bioactivity, making it suitable for various biological applications .
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in pharmacology. The difluoromethyl group is known to enhance binding affinity and selectivity towards biological targets, which can lead to various therapeutic effects. Key areas of biological activity include:
1. Anti-inflammatory Properties
Research suggests that compounds with similar structures often exhibit anti-inflammatory effects. The interaction of this compound with specific enzymes involved in inflammatory processes may modulate their activity, potentially leading to therapeutic applications in treating inflammatory diseases.
2. Anticancer Potential
Initial studies indicate that the compound may have anticancer properties. The mechanism of action likely involves the inhibition of specific cancer-related pathways or enzymes, although detailed studies are required to elucidate these mechanisms fully.
3. Interaction with Molecular Targets
The compound's interaction with various molecular targets such as receptors and enzymes is crucial for its biological activity. The difluoromethyl group enhances its ability to bind effectively to these targets, which may lead to increased potency and specificity in therapeutic applications.
Synthesis
The synthesis of 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves several steps:
- Starting Materials : The synthesis begins with readily available pyrazole derivatives.
- Reagents : Reagents such as difluoromethylating agents are used to introduce the difluoromethyl group.
- Reaction Conditions : The reactions are conducted under controlled conditions to optimize yield and purity.
Advanced catalytic systems may be employed in industrial settings to enhance efficiency while ensuring safety protocols are maintained.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of a related pyrazole compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 2: Anticancer Activity
Another study focused on a structurally similar compound that demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
